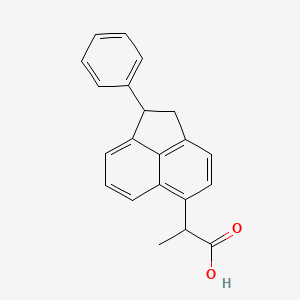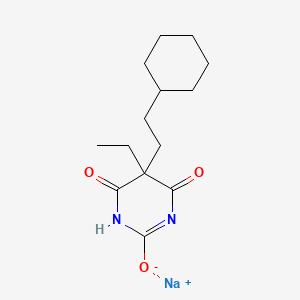
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a cyclohexylethyl group and an ethyl group attached to a pyrimidinedione core. The presence of a sodiooxy group further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multicomponent reactions (MCRs) that are catalyzed by first-row transition metals. These reactions are known for their efficiency and eco-friendly nature, often resulting in high yields with minimal by-products . The specific synthetic route may involve the use of isocyanides, aldehydes, and other reactants under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrimidinediones.
科学研究应用
5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has a wide range of scientific research applications, including:
Biology: It may be utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 5-(2-Cyclohexylethyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione include other pyrimidinediones and nitrogen-containing heterocycles . Examples include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazine derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclohexylethyl and ethyl groups, as well as the sodiooxy group. These features confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C14H21N2NaO3 |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
sodium;5-(2-cyclohexylethyl)-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C14H22N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h10H,2-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI 键 |
RSTLZIPLOSWIEW-UHFFFAOYSA-M |
规范 SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CCC2CCCCC2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


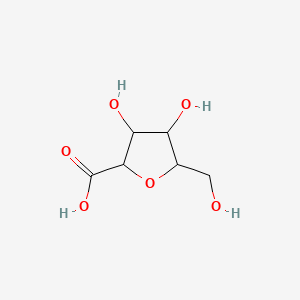
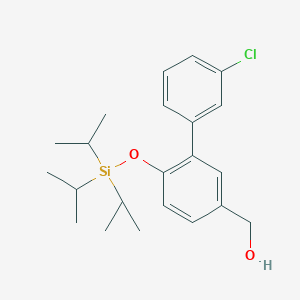
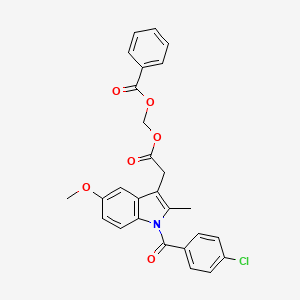
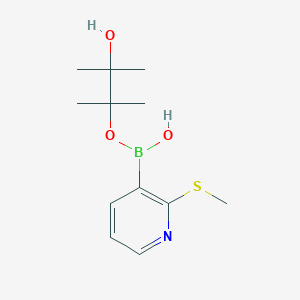
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

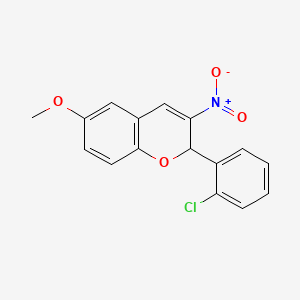
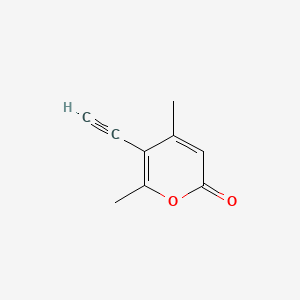
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)

